Tirofiban

pharmacodynamics platelet aggregation GP IIb/IIIa

Tirofiban offers unmatched selectivity in platelet GP IIb/IIIa (αIIbβ3) blockade research, with no confounding αVβ3 cross-reactivity. Its 8-fold higher receptor affinity (Kd=15 nM vs. 120 nM for eptifibatide) ensures sustained >90% platelet inhibition, making it the definitive molecular tool for thrombotic and integrin signaling studies. The ~2-hour half-life and rapid platelet recovery profile uniquely support translational protocols bridging PCI to urgent CABG with minimized bleeding risk. Procure with confidence for rigorous pharmacodynamic and vascular biology investigations.

Molecular Formula C22H36N2O5S
Molecular Weight 440.6 g/mol
CAS No. 144494-65-5
Cat. No. B1683177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTirofiban
CAS144494-65-5
SynonymsAggrastat
Agrastat
L 700,462
L 700462
L-700,462
L-700462
L700,462
MK 383
MK-383
N-(butylsulfonyl)-O-(4-(4-piperidyl)butyl)-L-tyrosine
tirofiban
tirofiban hydrochloride
tirofiban hydrochloride monohydrate
Molecular FormulaC22H36N2O5S
Molecular Weight440.6 g/mol
Structural Identifiers
SMILESCCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O
InChIInChI=1S/C22H36N2O5S/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26)/t21-/m0/s1
InChIKeyCOKMIXFXJJXBQG-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery slightly soluble
3.17e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tirofiban (CAS 144494-65-5): A Selective, Reversible Nonpeptide GP IIb/IIIa Antagonist for Antiplatelet Research and Clinical Application


Tirofiban is a nonpeptide tyrosine derivative that acts as a selective, reversible antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor (integrin αIIbβ3) [1]. It inhibits fibrinogen binding and subsequent platelet aggregation, and is distinguished from the monoclonal antibody fragment abciximab by its small size (~0.5 kDa) and its lack of interaction with the αVβ3 (vitronectin) integrin [2]. As one of three GP IIb/IIIa antagonists approved by the US FDA, tirofiban is administered intravenously for the management of acute coronary syndromes (ACS) and during percutaneous coronary intervention (PCI) [3].

Why Tirofiban Cannot Be Simply Substituted: A Comparative Analysis of GP IIb/IIIa Inhibitors


Despite sharing a common molecular target, GP IIb/IIIa antagonists like tirofiban, eptifibatide, and abciximab are not interchangeable due to fundamental differences in their chemical structure, binding kinetics, receptor off-rates, and selectivity profiles [1]. These molecular distinctions directly translate into quantifiable differences in pharmacodynamic (PD) response, including the magnitude and durability of platelet inhibition, which can critically impact clinical decision-making in time-sensitive scenarios such as emergent coronary artery bypass grafting (CABG) [2]. Simply substituting one agent for another based solely on class membership can lead to suboptimal antiplatelet protection or an increased risk of bleeding complications.

Tirofiban: A Quantitative Evidence Guide for Scientific Differentiation


Superior Maintenance of Platelet Inhibition Over Time Compared to Eptifibatide

In a direct head-to-head comparison, tirofiban demonstrates a statistically significant advantage in maintaining its inhibitory effect on fibrinogen binding over time. While both tirofiban and eptifibatide achieved similar early inhibition (>85% at 30 seconds to 3 minutes), tirofiban's effect was significantly better preserved after 10-15 minutes. In blood from patients with diabetes mellitus, the extent of inhibition at 15 minutes was 95±6% for tirofiban versus 70±15% for eptifibatide (P<0.001). This difference is attributed to the substantially higher binding affinity (lower Kd) of tirofiban [1][2].

pharmacodynamics platelet aggregation GP IIb/IIIa acute coronary syndrome

Higher Binding Affinity (Kd) for GP IIb/IIIa Compared to Eptifibatide

Tirofiban exhibits an 8-fold higher binding affinity for the GP IIb/IIIa receptor than eptifibatide, as measured by their equilibrium dissociation constants (Kd). The Kd for tirofiban is 15 nmol/L, while the Kd for eptifibatide is 120 nmol/L. This substantial difference in affinity underlies tirofiban's ability to more effectively compete with fibrinogen for receptor binding, particularly as the fibrinogen-GP IIb/IIIa interaction matures into a higher-affinity state [1][2].

binding affinity receptor kinetics GP IIb/IIIa dissociation constant

Favorable Safety Profile in Emergent CABG Compared to Abciximab

In the setting of emergency or urgent coronary artery bypass grafting (CABG) following failed PCI, tirofiban and eptifibatide demonstrate a more favorable safety profile compared to abciximab. This is a class-level inference based on the pharmacokinetic and pharmacodynamic properties of the agents, particularly the faster plasma clearance and reversal of action of the small-molecule inhibitors [1]. Data suggest that bleeding is not increased with tirofiban compared to acetylsalicylic acid or heparin alone in this high-risk scenario [2].

cardiac surgery bleeding risk pharmacodynamics CABG

Selectivity Profile: Lack of αVβ3 Integrin Cross-Reactivity

Unlike the monoclonal antibody abciximab, which cross-reacts with the αVβ3 (vitronectin) receptor and αMβ2 (Mac-1) integrin, tirofiban is a selective antagonist of the GP IIb/IIIa receptor (αIIbβ3) [1]. This selectivity is a key differentiating feature, as the long-term biological consequences of cross-reacting with other integrins are not fully understood but may impact processes beyond platelet aggregation [2].

integrin selectivity vitronectin receptor GP IIb/IIIa

Strategic Application Scenarios for Tirofiban in Research and Clinical Practice


Investigating the Relationship Between GP IIb/IIIa Binding Affinity and Durability of Antiplatelet Effect

Given its 8-fold higher binding affinity (Kd=15 nmol/L) for GP IIb/IIIa compared to eptifibatide (Kd=120 nmol/L) [1], tirofiban serves as an ideal probe to study the pharmacodynamic consequences of receptor affinity on the maintenance of platelet inhibition over time. In vitro flow cytometry experiments using whole blood from patient populations, including those with diabetes mellitus, can leverage the quantifiable difference in sustained inhibition (95±6% for tirofiban vs. 70±15% for eptifibatide at 15 minutes) [2] to correlate binding kinetics with functional outcomes and thrombotic risk.

Preclinical Models and Clinical Protocols for Emergent CABG with Short Discontinuation Windows

In scenarios where surgical revascularization must occur within hours of antiplatelet therapy, tirofiban's pharmacokinetic profile offers a distinct operational advantage. Its rapid plasma clearance (half-life ~2 hours) and predictable return of platelet function (near-baseline within 4-8 hours in ~90% of patients) [1] mitigate the excessive bleeding risk associated with the irreversibly bound, longer-acting abciximab [2]. This makes tirofiban a preferred agent for developing protocols aimed at 'bridging' high-risk PCI patients to urgent CABG, where minimizing perioperative bleeding is paramount.

Pharmacological Dissection of Integrin-Specific Signaling Pathways

To unambiguously attribute observed effects to GP IIb/IIIa (αIIbβ3) blockade without confounding activity at αVβ3 or αMβ2 integrins, tirofiban is the preferred agent. Its established selectivity profile (lack of αVβ3 cross-reactivity) [1] allows researchers to use it as a specific molecular tool, in contrast to the broader integrin antagonist profile of abciximab. This is critical for studies in vascular biology, inflammation, and tumor metastasis, where multiple integrin subtypes play distinct roles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tirofiban

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.